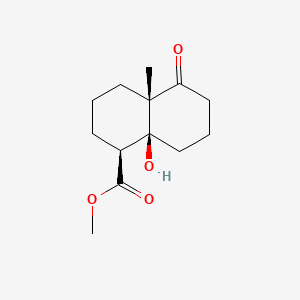

methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate

Description

Methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate is a decalin-derived bicyclic terpenoid featuring a rigid fused-ring system. Its structure includes:

- Stereochemistry: (1S,4aS,8aS) configuration, critical for its spatial arrangement and reactivity.

- Functional groups:

- A methyl ester at position 1.

- A hydroxyl group at position 8a.

- A ketone at position 3.

- A methyl group at position 4a.

This compound is primarily used as a synthetic intermediate in the preparation of bioactive terpenoids and fragrances. Its stereochemical complexity necessitates advanced crystallographic tools (e.g., SHELX , ORTEP-3 ) for structural validation.

Properties

Molecular Formula |

C13H20O4 |

|---|---|

Molecular Weight |

240.29 g/mol |

IUPAC Name |

methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-2,3,4,6,7,8-hexahydro-1H-naphthalene-1-carboxylate |

InChI |

InChI=1S/C13H20O4/c1-12-7-3-5-9(11(15)17-2)13(12,16)8-4-6-10(12)14/h9,16H,3-8H2,1-2H3/t9-,12-,13+/m1/s1 |

InChI Key |

XSBTVPHJABUAKG-WQAKAFBOSA-N |

Isomeric SMILES |

C[C@]12CCC[C@@H]([C@]1(CCCC2=O)O)C(=O)OC |

Canonical SMILES |

CC12CCCC(C1(CCCC2=O)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies for Bicyclic Framework Construction

The decahydronaphthalene core of the target compound is typically assembled via acid-catalyzed cyclization of exocyclic alkenes. In General Procedure B outlined in the Royal Society of Chemistry protocol , trifluoroacetic acid (TFA) mediates the ring-opening of exocyclic alkenes (e.g., methylenecycloheptane derivatives) followed by lactonization. For example, the synthesis of spirolactones such as 3-(dimethylamino)-1-oxaspiro[4.5]decan-2-one (2a) involves heating alkene 1a with aminal A in 1,2-dimethoxyethane (DME) at 50°C for 20 hours, yielding the product in 82% after chromatography .

Adapting this method, the target compound’s bicyclic system could arise from a similar acid-catalyzed process. The exocyclic alkene precursor would require a pre-installed methyl ester at the C1 position and a ketone at C5 to facilitate lactone formation. Stereochemical outcomes at C1, C4a, and C8a are influenced by the conformational rigidity of the intermediate carbocation during cyclization.

Stereochemical Control via Reaction Optimization

Achieving the (1S,4aS,8aS) configuration necessitates chiral induction during cyclization. The Royal Society of Chemistry’s data demonstrate that substituents on the alkene precursor significantly impact diastereoselectivity. For instance, introducing a tert-butyl group (compound 2i) resulted in a 5:1 diastereomeric ratio (d.r.) , while phenyl substituents (compound 2j) reduced selectivity to 2.9:1 . These findings suggest that steric bulk adjacent to the reacting alkene enhances stereocontrol, a principle applicable to the 4a-methyl group in the target molecule.

Reaction temperature and solvent polarity also modulate selectivity. Lower temperatures (0°C) favor kinetic control, whereas prolonged heating (50°C) may promote thermodynamic equilibration. For the target compound, maintaining the reaction at 50°C for 20 hours could optimize both yield and stereoselectivity.

Esterification and Functional Group Compatibility

The methyl ester at C1 is introduced either via esterification of a carboxylic acid intermediate or through direct use of a methyl ester-containing precursor. In the synthesis of ethyl (3S*,5s*,8R*)-3-(dimethylamino)-2-oxo-1-oxaspiro[4.5]decane-8-carboxylate (2q), ethyl acetate served as both solvent and esterifying agent, yielding the product in 63% . Analogously, employing methyl acetate or dimethyl carbonate under acidic conditions could install the methyl ester in the target compound.

Critical to this step is avoiding premature hydrolysis of the ester under acidic reaction conditions. The Royal Society of Chemistry’s protocol uses anhydrous DME and TFA, which are compatible with ester groups , suggesting that similar conditions would preserve the methyl ester functionality.

Purification and Characterization

Final purification employs flash column chromatography with gradients of dichloromethane (DCM) and dimethylacetamide (DMA) or heptane-ethyl acetate mixtures . For the target compound, a 10–80% ethyl acetate/heptane gradient would separate diastereomers, if present.

Characterization data from analogous compounds provide benchmarks:

-

1H NMR : Lactone protons resonate at δ 3.70–3.75 (t, J = 10.1 Hz) , while methyl ester groups appear as singlets near δ 3.6–3.7.

-

13C NMR : The ketone carbonyl (C5) is expected at δ 208–212 ppm, with the lactone carbonyl at δ 172–175 ppm .

-

HRMS : Molecular ion peaks should align with the formula C14H20O5 ([M+H]+ calculated: 275.1389).

Synthetic Route Proposal

A plausible pathway for the target compound involves:

-

Alkene Preparation : Synthesis of methyl 4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate with an exocyclic alkene at C8a.

-

Cyclization : Treatment with TFA in DME at 50°C to induce lactonization and form the bicyclic framework.

-

Oxidation : Epoxidation of the C8a alkene followed by acid-catalyzed hydration to install the hydroxyl group.

-

Purification : Chromatography on silica gel with heptane/ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving the replacement of functional groups with other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (polar or non-polar).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with key analogs:

Key Differences and Implications

Analogs like the furan derivative exhibit distinct stereochemistry (4aR,5S,8aR), altering their conformational stability and reactivity.

Functional Groups: The ketone at position 5 in the target compound contrasts with Bicyclohomofarnesal’s acetaldehyde group, affecting electrophilicity and hydrogen-bonding capacity.

Applications :

Research Findings

- Enzymatic Resolution : The target compound’s analogs, such as (8aS)-5 Acetate, achieve >99% enantiomeric excess via enzymatic methods, highlighting the importance of stereochemical control in bioactive molecule synthesis .

- Crystallography : Structural analogs (e.g., ) rely on X-ray diffraction (space group P43212, a = 7.3410 Å) for absolute configuration determination, a technique applicable to the target compound.

- Synthetic Utility : The furan derivative and prop-1-en-1-yl analog demonstrate the versatility of decalin esters in introducing diverse functional groups for drug discovery.

Biological Activity

Methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate is a complex organic compound with a molecular formula of C13H20O4 and a molecular weight of 240.29 g/mol. This compound belongs to the decahydronaphthalene family and features a bicyclic structure characterized by multiple functional groups, including a hydroxyl group, a ketone, and an ester. These structural features contribute to its potential biological activities, which are the focus of this article.

Chemical Structure and Properties

The unique stereochemistry and functional groups of this compound enhance its chemical reactivity and biological interactions. The compound's synthesis typically involves multi-step processes that can be optimized for yield and efficiency through modern techniques such as continuous flow synthesis.

Structural Comparison

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Decahydronaphthalene | Fused bicyclic structure | Lacks functional groups present in methyl derivative |

| Hydroxydecanal | Contains hydroxyl group | Different carbon skeleton |

| Methyl 2-hydroxybenzoate | Aromatic ring with hydroxyl group | Aromatic vs aliphatic structure |

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications. The compound's interactions with various biological targets have been investigated in vitro and in vivo.

Anticancer Activity

One of the primary areas of research has focused on the compound's anticancer properties. Studies have shown that derivatives of this compound exhibit toxicity against several human cancer cell lines, including:

- Breast adenocarcinoma (MCF-7)

- Pancreas adenocarcinoma (Bx-PC3)

- Bone osteosarcoma (MG-63)

In vitro assays indicated that certain concentrations of this compound significantly inhibit cell proliferation in these cancer types.

The mechanism by which this compound exerts its biological effects is an area of ongoing research. Initial findings suggest that it may modulate enzyme activity or influence signaling pathways within cells. Specific binding interactions with enzymes or receptors are critical for understanding its therapeutic potential.

Case Studies

Recent case studies have highlighted the efficacy of this compound in various experimental settings:

- Study on Cancer Cell Lines : A study demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability across multiple cancer cell lines. The IC50 values were determined to assess potency.

- Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes revealed that it acts as an inhibitor for certain pathways involved in cancer progression.

Q & A

Q. What are the key considerations for synthesizing methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate with high stereochemical purity?

Synthesis of this compound requires multi-step stereoselective reactions to construct its decahydronaphthalene core. A typical approach involves:

- Step 1 : Cyclization of a pre-functionalized cyclohexene derivative using acid-catalyzed intramolecular aldol condensation to form the bicyclic framework.

- Step 2 : Stereoselective hydroxylation at the 8a-position via Sharpless asymmetric dihydroxylation or enzymatic catalysis to ensure correct configuration .

- Step 3 : Methyl esterification of the carboxylate group under mild conditions (e.g., CH₃I/K₂CO₃ in DMF) to avoid epimerization .

Critical parameters include solvent polarity, temperature control, and chiral catalysts to minimize racemization.

Q. How is the compound’s stereochemistry validated experimentally?

X-ray crystallography is the gold standard for confirming absolute configuration. Using SHELXL for refinement, researchers can resolve hydrogen bonding networks and torsional angles to validate the 1S,4aS,8aS configuration . Complementary methods:

Q. What analytical techniques are essential for assessing purity and structural integrity?

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to detect impurities (<0.5% area).

- GC-MS : Kovats retention indices (e.g., HP-5 column, 307°C boiling point) paired with EI-MS fragmentation patterns (m/z 234 [M]⁺) .

- FT-IR : Key bands include C=O stretch (1740 cm⁻¹, ester) and O-H stretch (3400 cm⁻¹, hydroxyl) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. For example:

- Nucleophilic Attack : The 5-oxo group’s electron-withdrawing effect directs nucleophiles (e.g., Grignard reagents) to the α-position of the ketone.

- Steric Effects : Methyl groups at 4a and 8a hinder axial attack, favoring equatorial pathways. Validate predictions experimentally via kinetic isotope effects (KIE) or isotopic labeling .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Conflicts between NMR and X-ray data often arise from dynamic effects (e.g., ring-flipping in decahydronaphthalene):

- Variable Temperature NMR : Freeze conformational mobility at –40°C to resolve splitting signals.

- Crystallographic Disorder Analysis : Use SHELXL’s PART instructions to model alternative conformers .

Example: Discrepancies in coupling constants (J) for axial vs. equatorial protons can indicate fluxional behavior.

Q. How does the compound interact with biological targets such as neurotransmitter transporters?

While direct data for this compound is limited, structural analogs (e.g., bicyclic esters) exhibit dopamine transporter (DAT) inhibition via:

- Hydrophobic Binding : Decahydronaphthalene’s rigid core aligns with DAT’s transmembrane helices.

- Hydrogen Bonding : The 8a-OH group interacts with Asp345 in DAT’s active site.

Validate via radioligand displacement assays (³H-WIN 35,428) and molecular docking (AutoDock Vina) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.